4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of ethyl 2-aminonicotinate with furan-2-carbaldehyde in the presence of a base, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce reduced derivatives of the pyridopyrimidine core .
Scientific Research Applications
4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting diseases such as cancer and inflammatory conditions.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell cycle regulation and cancer progression . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: Another pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific structural features, such as the ethoxy and furan-2-yl groups, which contribute to its distinct biological activities and potential therapeutic applications . Its ability to interact with multiple molecular targets and pathways also sets it apart from other similar compounds .
Properties
CAS No. |
917759-59-2 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H12N4O2/c1-2-18-12-11-9(16-13(14)17-12)6-5-8(15-11)10-4-3-7-19-10/h3-7H,2H2,1H3,(H2,14,16,17) |
InChI Key |
RZFMZGUIUSQETH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CO3)N |
Origin of Product |
United States |
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